molecular formula C22H25ClN2OS B5069851 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride

Cat. No.: B5069851
M. Wt: 401.0 g/mol
InChI Key: UGUPLTVBOOGIJE-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and various alkyl and aryl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Aryl and Alkyl Groups: The aryl and alkyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the thiazole derivative with 2-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS.ClH/c1-5-8-19-20(18-13-14(2)11-12-16(18)4)23-22(26-19)24-21(25)17-10-7-6-9-15(17)3;/h6-7,9-13H,5,8H2,1-4H3,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUPLTVBOOGIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=C(C=CC(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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